molecular formula C15H10N8S B252586 1-{[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole

1-{[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole

Cat. No.: B252586
M. Wt: 334.4 g/mol
InChI Key: ZEVUGHNZWGAZNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole is a heterocyclic compound that combines the structural features of benzotriazole, pyridine, triazole, and thiadiazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole derivatives with pyridine and triazole-thiadiazole frameworks. One common method includes the use of dibenzoylacetylene and triazole derivatives in a one-pot catalyst-free procedure at room temperature . The reaction conditions often involve solvents like ethanol and the presence of bases such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and purification techniques like column chromatography, are likely applicable.

Chemical Reactions Analysis

Types of Reactions

1-{[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the benzotriazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

1-{[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole involves the inhibition of specific enzymes. For instance, it targets shikimate dehydrogenase, an essential enzyme in the biosynthesis of chorismate, which is a precursor for aromatic amino acids in microorganisms . By inhibiting this enzyme, the compound disrupts the metabolic pathways of the target organisms, leading to their death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole is unique due to its combination of multiple heterocyclic rings, which enhances its biological activity and specificity. Its ability to inhibit shikimate dehydrogenase makes it a promising candidate for developing new antimicrobial agents .

Properties

Molecular Formula

C15H10N8S

Molecular Weight

334.4 g/mol

IUPAC Name

3-(benzotriazol-1-ylmethyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H10N8S/c1-2-6-12-11(5-1)17-21-22(12)9-13-18-19-15-23(13)20-14(24-15)10-4-3-7-16-8-10/h1-8H,9H2

InChI Key

ZEVUGHNZWGAZNP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2CC3=NN=C4N3N=C(S4)C5=CN=CC=C5

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC3=NN=C4N3N=C(S4)C5=CN=CC=C5

Origin of Product

United States

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